molecular formula C16H15NO3S B5847810 2-{[3-(phenylthio)propanoyl]amino}benzoic acid

2-{[3-(phenylthio)propanoyl]amino}benzoic acid

Katalognummer B5847810
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: AIPSNJJEXVYPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(phenylthio)propanoyl]amino}benzoic acid, also known as PTPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor development. In neurobiology, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been found to modulate the activity of specific neurotransmitter receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.

Wirkmechanismus

The mechanism of action of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid is complex and varies depending on the specific application. In cancer research, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been shown to inhibit the activity of specific protein kinases involved in tumor development, leading to the suppression of cancer cell growth and proliferation. In neurobiology, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been found to modulate the activity of specific neurotransmitter receptors, leading to changes in synaptic transmission and neuronal signaling. In drug discovery, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.
Biochemical and Physiological Effects
2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer research, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been found to inhibit the activity of specific protein kinases involved in tumor development, leading to the suppression of cancer cell growth and proliferation. In neurobiology, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been found to modulate the activity of specific neurotransmitter receptors, leading to changes in synaptic transmission and neuronal signaling. In drug discovery, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid has been used as a tool compound to study the function of specific proteins and enzymes involved in various cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[3-(phenylthio)propanoyl]amino}benzoic acid has several advantages and limitations for use in lab experiments. One advantage is its ability to selectively target specific proteins and enzymes involved in various cellular processes, making it a valuable tool compound in drug discovery and other research applications. However, one limitation of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid is its potential toxicity and side effects, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research involving 2-{[3-(phenylthio)propanoyl]amino}benzoic acid. One direction is the development of new 2-{[3-(phenylthio)propanoyl]amino}benzoic acid derivatives with improved selectivity and efficacy for specific applications. Another direction is the exploration of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid's potential applications in other fields, such as immunology and infectious disease research. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid in different cellular contexts.
Conclusion
In conclusion, 2-{[3-(phenylthio)propanoyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[3-(phenylthio)propanoyl]amino}benzoic acid in various applications and to develop new derivatives with improved selectivity and efficacy.

Synthesemethoden

2-{[3-(phenylthio)propanoyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 3-(phenylthio)propanoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain 2-{[3-(phenylthio)propanoyl]amino}benzoic acid in its pure form.

Eigenschaften

IUPAC Name

2-(3-phenylsulfanylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(10-11-21-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPSNJJEXVYPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.